SirReal2

説明

Sirtuins (SIRTs) represent a distinct class of trichostatin A-insensitive lysyl-deacetylases (class III HDACs). SIRT2 deacetylates histone H4 and α-tubulin and functions as a regulator of cell cycle progression, a determinant of myelination, a modulator of autophagy, and a suppressor of brain inflammation. SirReal2 is an aminothiazole that acts as a SIRT-rearranging ligand to selectively inhibit SIRT2 (IC50 = 140 nM). This compound is >1,000-fold more potent at inhibiting the activity of SIRT2 than that of SIRT1 or SIRT3-6.5 This compound has been shown to be active in HeLa cells by significantly increasing α-tubulin acetylation.

SirReal 2 is a selective SIRT2 inhibitor.

作用機序

Target of Action

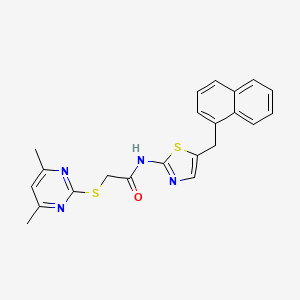

SirReal2, also known as 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-(5-(naphthalen-1-ylmethyl)thiazol-2-yl)acetamide, is a potent and selective inhibitor of Sirtuin 2 (SIRT2) . SIRT2 is a member of the sirtuin family of proteins, also known as class III histone deacetylases . These proteins play crucial roles in metabolism, DNA repair, and rRNA transcription .

Mode of Action

This compound inhibits SIRT2 by inducing a ligand-induced structural rearrangement of the active site . It binds at an adjacent pocket to lock SIRT2 in an open conformation . This interaction inhibits the deacetylation activity of SIRT2, thereby affecting its ability to regulate various cellular processes .

Biochemical Pathways

SIRT2 regulates a wide range of cellular processes such as cell cycle regulation, autophagy, myelination, neurodegeneration, glucose metabolism, and inflammatory response . By inhibiting SIRT2, this compound can potentially affect these processes.

Result of Action

The inhibition of SIRT2 by this compound leads to tubulin hyperacetylation in HeLa cells and induces destabilization of the checkpoint protein BubR1 . This suggests that this compound could have significant molecular and cellular effects, potentially influencing cell cycle regulation and other cellular processes .

Action Environment

It is known that factors such as tissue type, species, age, and the cellular localization of the sirtuins can regulate their role in the development of diseases . These factors could potentially influence the action of this compound.

生化学分析

Biochemical Properties

SirReal2 interacts with SIRT2, a protein deacetylase enzyme that removes acetyl groups and longer chain acyl groups from post-translationally modified lysine residues . The interaction of this compound with SIRT2 has been shown to inhibit both SIRT2-dependent deacetylation and defatty-acylation . This compound binds to the induced hydrophobic pocket of SIRT2, where the long-chain fatty acyl group of substrates occupies .

Cellular Effects

In cellular settings, this compound leads to tubulin hyperacetylation in HeLa cells and induces destabilization of the checkpoint protein BubR1 . This compound has also been shown to prevent oocyte maturation and the formation of poor-quality oocytes .

Molecular Mechanism

The molecular mechanism of this compound involves binding to the active site of SIRT2, which has a large hydrophobic pocket that can accommodate long-chain fatty acyl groups . This binding interaction inhibits the deacetylation and defatty-acylation activities of SIRT2 .

Metabolic Pathways

This compound interacts with SIRT2, which is involved in various metabolic pathways. SIRT2 can regulate autophagy, myelination, immunity, inflammation, and other physiological processes .

Subcellular Localization

SIRT2, the target of this compound, is mainly distributed in the cytoplasm but shuttled to the nucleus during mitosis

生物活性

SirReal2 is a highly selective inhibitor of Sirtuin 2 (SIRT2), a member of the sirtuin family of proteins known for their roles in cellular regulation, including metabolism, cell cycle progression, and aging. This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on various cell lines, and potential therapeutic applications.

This compound selectively inhibits SIRT2 by binding to a hydrophobic pocket within the enzyme, which is critical for its deacetylation activity. The compound induces a conformational change in SIRT2, trapping it in an "open" state that prevents substrate binding and subsequent deacetylation. This unique mechanism was elucidated through structural studies, revealing that this compound acts as a "molecular wedge" within the enzyme's active site .

Binding Affinity and Selectivity

- IC50 Value : this compound exhibits an IC50 value of approximately 140 nM against SIRT2, demonstrating potent inhibitory activity .

- Selectivity : It shows minimal inhibition of other sirtuin isoforms, with only slight effects on SIRT1 and SIRT6 at higher concentrations .

Biological Effects

This compound has been evaluated for its biological effects across various cancer cell lines. Notable findings include:

- Antiproliferative Activity : In vitro studies indicate that this compound exhibits significant antiproliferative effects in breast, colorectal, lung, lymphoma, and cervical cancer cells .

- Acetylation Levels : Treatment with this compound leads to increased acetylation of α-tubulin and BubR1, both known substrates of SIRT2. However, it does not affect the acetylation levels of p53, a substrate of SIRT1 .

Table 1: Summary of Biological Activity in Various Cancer Cell Lines

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| Breast Cancer | 15.5 | Significant growth inhibition |

| Colorectal Cancer | 12.0 | Moderate growth inhibition |

| Lung Cancer | 10.0 | High sensitivity |

| Lymphoma | 20.0 | Moderate sensitivity |

| Cervical Cancer | 18.0 | Significant growth inhibition |

Data compiled from various studies assessing the effects of this compound on cancer cell proliferation .

Synergistic Effects with Other Compounds

Recent studies have explored the combination of this compound with other therapeutic agents to enhance anti-cancer efficacy:

科学的研究の応用

Cancer Research

SirReal2 has been extensively studied for its anti-cancer properties. Research indicates that it can inhibit cancer cell migration and reduce levels of the oncoprotein c-Myc, which is crucial for tumor growth and progression. In vitro studies have shown that when combined with other inhibitors like VS-5584 (a PI3K/mTOR inhibitor), this compound significantly enhances anti-tumor effects in acute myeloid leukemia (AML) cells by lowering the half-maximal inhibitory concentration (IC50) and improving survival rates in animal models .

Neurodegenerative Diseases

The role of Sirt2 in neurodegenerative diseases has led to investigations into this compound's protective effects against conditions like Parkinson's disease. Studies have demonstrated that this compound can reverse α-synuclein-mediated toxicity and protect dopaminergic neurons from necrosis, suggesting its potential as a therapeutic agent for neurodegeneration .

Inflammation

Inflammation-related pathways involving Sirt2 modulation are another area where this compound shows promise. By selectively inhibiting Sirt2, researchers aim to explore its impact on inflammatory responses at the cellular level, which could lead to novel treatments for inflammatory diseases .

Case Study 1: Cancer Cell Migration Inhibition

- Objective : To evaluate the effect of this compound on cancer cell migration.

- Methods : Utilized a wound healing assay to measure cell migration rates in HeLa cells treated with this compound.

- Results : Significant reduction in migration was observed, correlating with decreased levels of c-Myc.

Case Study 2: Neuroprotection in Parkinson's Models

- Objective : To assess the neuroprotective effects of this compound in a Drosophila model of Parkinson's disease.

- Methods : Administered this compound to Drosophila expressing α-synuclein and evaluated neuronal survival.

- Results : Enhanced survival rates were noted alongside reduced neurotoxicity markers .

Data Tables

| Compound | IC50 (nM) | Selectivity | Application Area |

|---|---|---|---|

| This compound | 140 | Highly selective | Cancer, Neurodegeneration |

| AGK2 | 15,400 | Less selective | Reference comparison |

特性

IUPAC Name |

2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-[5-(naphthalen-1-ylmethyl)-1,3-thiazol-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4OS2/c1-14-10-15(2)25-22(24-14)28-13-20(27)26-21-23-12-18(29-21)11-17-8-5-7-16-6-3-4-9-19(16)17/h3-10,12H,11,13H2,1-2H3,(H,23,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MENNDDDTIIZDDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)SCC(=O)NC2=NC=C(S2)CC3=CC=CC4=CC=CC=C43)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。